molecular formula C10H14N2O2 B1532745 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1082533-48-9

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B1532745
CAS No.: 1082533-48-9
M. Wt: 194.23 g/mol
InChI Key: NYCFEWFXXHEAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-furyl ethyl ketone with piperazine. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 2-furyl ethyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 1-(2-Furyl)-2-piperazinylethanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in the enzyme, while the piperazine ring can form hydrogen bonds with polar residues. This dual interaction enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Similar furan ring structure but lacks the piperazine moiety.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): Contains a furan ring and exhibits similar reactivity patterns.

    3-(2-Furyl)acrylic acid: Another furan derivative with different functional groups.

Uniqueness

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFEWFXXHEAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.